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Compound of Interest

Compound Name:
1-(7-Bromobenzofuran-2-

YL)ethanone

CAS No.: 460086-95-7

Cat. No.: B1341841

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as

a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum

of pharmacological activities, making them a subject of intense research for the development of

novel therapeutic agents. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of benzofuran derivatives in the context of anticancer, antimicrobial, and

anti-inflammatory activities, supported by experimental data and detailed methodologies.

Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as a promising class of anticancer agents, with research

indicating their potential for lower adverse effects compared to conventional chemotherapy.[1]

[2][3][4] The anticancer potency of these compounds is intricately linked to the nature and

position of substituents on the benzofuran core.
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Substitutions at the C-2 Position: Early SAR studies identified that the substitution of an ester

or various heterocyclic rings at the C-2 position of the benzofuran scaffold is crucial for

cytotoxic activity.[2]

Hybrid Molecules: The development of hybrid structures, where the benzofuran moiety is

combined with other pharmacologically active scaffolds such as chalcone, triazole,

piperazine, and imidazole, has led to highly potent anticancer agents.[2]

Methoxy Group Substitution: For benzofuran derivatives featuring a phenyl ketone

substituent, the presence of a methoxy group on the benzene ring, particularly at the ortho

and para positions, has been shown to significantly enhance antitumor activity.[5]

EGFR Inhibition: Certain benzofuran-nicotinonitrile derivatives have demonstrated significant

cytotoxicity against a range of human cancer cell lines, with their mechanism of action linked

to the inhibition of the epidermal growth factor receptor (EGFR) kinase.[6]

Comparative Anticancer Activity Data:
Compound
Class

Specific
Derivative
Example

Target Cell
Line

IC50 (µM) Reference

Benzofuran-

Nicotinonitrile
Hybrid 3b MCF-7 7.53 ± 0.43 [6]

Benzofuran-

Nicotinonitrile
Hybrid 3c MCF-7 9.17 ± 0.31 [6]

Cyanobenzofura

ns
Compound 2 HePG2 4.17–8.87 [6]

Cyanobenzofura

ns
Compound 8 HePG2 4.17–8.87 [6]

Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC50) values are commonly determined using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, the medium is replaced with a fresh medium

containing MTT solution. The plates are incubated to allow the formazan crystals to form.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control

cells, and the IC50 value is determined by plotting the cell viability against the compound

concentration.
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Antimicrobial Activity of Benzofuran Derivatives
Benzofuran and its derivatives have demonstrated significant potential as antimicrobial agents,

with activity against a broad spectrum of bacteria and fungi.[7][8][9] The structural features of

these compounds play a critical role in their antimicrobial efficacy.

Key SAR Insights for Antimicrobial Activity:
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Essential Moieties: The presence of benzofuran, pyrazoline, and thiazole moieties within the

molecular structure is often crucial for potent antimicrobial activity.[5][7]

Hydroxyl Substituents: For derivatives with a C-3 aryl substituent, the inclusion of hydroxyl

groups at the C-3 and C-4 positions of this aryl ring has been shown to enhance antibacterial

activity.[7]

Aza- vs. Oxa-benzofurans: A comparative analysis reveals that aza-benzofurans generally

exhibit superior antibacterial activity compared to their oxa-benzofuran counterparts.

Conversely, oxa-benzofurans tend to display more potent antifungal activity.[10]

Disulfide Moieties: The recent incorporation of disulfide moieties into the benzofuran scaffold

has yielded novel derivatives with remarkable antibacterial activity, particularly against plant

pathogens.[11]

Comparative Antimicrobial Activity Data:
Compound
Class

Specific
Derivative
Example

Target
Organism

MIC (µg/mL) Reference

Benzofuran

Ketoxime
Compound 38 S. aureus 0.039 [7]

Benzofuran

Ketoxime

Various

derivatives
C. albicans 0.625-2.5 [7]

Aza-benzofuran Compound 1
S. typhimuriumi,

S. aureus
Moderate Activity [10]

Oxa-benzofuran Compound 6

P. italicum, F.

oxysporum, C.

musae

Potent Activity [10]

Benzofuran with

Disulfide Moiety
Compound V40

X. oryzae pv

oryzae (Xoo)
0.28 [11]

Benzofuran with

Disulfide Moiety
Compound V40

X. oryzae pv

oryzicola (Xoc)
0.56 [11]
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Experimental Protocol: Broth Microdilution for MIC
Determination
The Minimum Inhibitory Concentration (MIC) is a standard method to quantify the antimicrobial

activity of a compound.

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared

in a suitable broth medium.

Serial Dilution: The benzofuran derivative is serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plate is incubated under appropriate conditions (temperature, time) for

microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

visibly inhibits the growth of the microorganism.
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Benzofuran derivatives have also been recognized for their significant anti-inflammatory

properties.[12][13] Their mechanisms of action often involve the modulation of key

inflammatory pathways.

Key SAR Insights for Anti-inflammatory Activity:
Cyclooxygenase (COX) Inhibition: Some benzofuran derivatives exert their anti-inflammatory

effects by inhibiting cyclooxygenase enzymes, thereby disrupting the biosynthesis of

prostaglandins.[5]

NF-κB and MAPK Pathway Inhibition: Hybrid molecules, such as those combining a

piperazine moiety with the benzofuran scaffold, have been shown to inhibit the production of

nitric oxide (NO) and down-regulate the expression of pro-inflammatory factors. This is

achieved through the inhibition of the NF-κB and MAPK signaling pathways.[12][14]

iNOS Binding: Molecular docking studies have suggested that certain aza-benzofuran

derivatives can bind to murine inducible nitric oxide synthase (iNOS), providing a molecular

basis for their observed inhibition of NO release.[10]

Comparative Anti-inflammatory Activity Data:
Compound
Class

Specific
Derivative
Example

Assay IC50 (µM) Reference

Piperazine/Benz

ofuran Hybrid
Compound 5d

NO Inhibition

(LPS-stimulated

RAW264.7 cells)

52.23 ± 0.97 [12]

Aza-benzofuran Compound 1

NO Inhibition

(LPS-stimulated

RAW 264.7 cells)

17.3 [10]

Aza-benzofuran Compound 4

NO Inhibition

(LPS-stimulated

RAW 264.7 cells)

16.5 [10]
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Experimental Protocol: Nitric Oxide (NO) Inhibition
Assay
The anti-inflammatory activity of benzofuran derivatives is often assessed by measuring their

ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW

264.7 cells).

Cell Culture and Stimulation: Macrophage cells are cultured and then stimulated with LPS to

induce an inflammatory response and the production of NO.

Compound Treatment: The cells are co-treated with various concentrations of the benzofuran

derivatives.

Griess Assay: After a suitable incubation period, the concentration of nitrite (a stable product

of NO) in the culture supernatant is measured using the Griess reagent.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).

IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated

control, and the IC50 value is determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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